molecular formula C12H9N7O3S B14197546 N-(3,5-Diazido-4-hydroxyphenyl)benzenesulfonamide CAS No. 918161-75-8

N-(3,5-Diazido-4-hydroxyphenyl)benzenesulfonamide

Cat. No.: B14197546
CAS No.: 918161-75-8
M. Wt: 331.31 g/mol
InChI Key: LMQVNEZHSLHETD-UHFFFAOYSA-N
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Description

N-(3,5-Diazido-4-hydroxyphenyl)benzenesulfonamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a sulfonamide group attached to a phenyl ring, which is further substituted with diazido and hydroxy groups. The presence of azido groups makes it particularly interesting for applications in materials science and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-Diazido-4-hydroxyphenyl)benzenesulfonamide typically involves the reaction of N-sulfonyl-1,4-benzoquinone imines with sodium azide. The reaction conditions, including the order of addition of reactants, play a crucial role in determining the final product. Quantum chemical calculations have shown that the reactions begin with the addition of the azide ion to the quinone imine .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, ensuring safety protocols for handling azides, and implementing purification techniques to obtain the desired compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-Diazido-4-hydroxyphenyl)benzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The azido groups can participate in nucleophilic substitution reactions.

    Reduction Reactions: The azido groups can be reduced to amines under appropriate conditions.

    Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group.

Common Reagents and Conditions

    Sodium Azide: Used in the initial synthesis.

    Reducing Agents: Such as hydrogen gas or metal hydrides for reducing azido groups.

    Oxidizing Agents: Such as potassium permanganate for oxidizing the hydroxy group.

Major Products Formed

    Amines: From the reduction of azido groups.

    Carbonyl Compounds: From the oxidation of the hydroxy group.

Scientific Research Applications

N-(3,5-Diazido-4-hydroxyphenyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3,5-Diazido-4-hydroxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, its inhibition of carbonic anhydrase IX disrupts the pH regulation in tumor cells, leading to apoptosis . The azido groups can also participate in bioorthogonal reactions, making it useful for labeling and tracking biomolecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,5-Diazido-4-hydroxyphenyl)benzenesulfonamide is unique due to the presence of azido groups, which confer high reactivity and versatility in chemical synthesis and biological applications. Its ability to inhibit specific enzymes and participate in bioorthogonal chemistry makes it a valuable compound in both research and potential therapeutic applications.

Properties

CAS No.

918161-75-8

Molecular Formula

C12H9N7O3S

Molecular Weight

331.31 g/mol

IUPAC Name

N-(3,5-diazido-4-hydroxyphenyl)benzenesulfonamide

InChI

InChI=1S/C12H9N7O3S/c13-18-15-10-6-8(7-11(12(10)20)16-19-14)17-23(21,22)9-4-2-1-3-5-9/h1-7,17,20H

InChI Key

LMQVNEZHSLHETD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C(=C2)N=[N+]=[N-])O)N=[N+]=[N-]

Origin of Product

United States

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